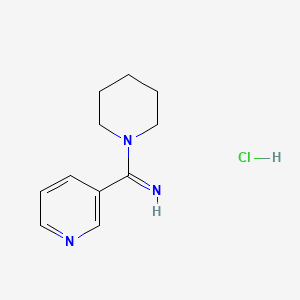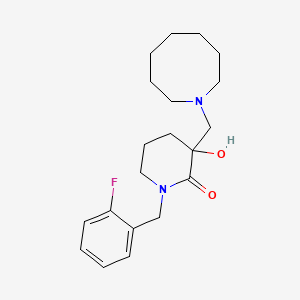
ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate, also known as Furafylline, is a synthetic chemical compound that belongs to the pyranocarboxylic acid ester family. It has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate works by inhibiting the activity of CYP1A2, which is responsible for the metabolism of many drugs and toxins. By inhibiting this enzyme, ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate can increase the bioavailability of certain drugs and reduce the toxicity of certain toxins. It has also been shown to have anti-inflammatory and anti-cancer effects, which may be related to its inhibition of CYP1A2.
Biochemical and Physiological Effects:
ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the bioavailability of certain drugs, reduce the toxicity of certain toxins, and have anti-inflammatory and anti-cancer effects. It has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate is its specificity for CYP1A2, which makes it a useful tool for studying the activity of this enzyme. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to its use in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered multiple times to achieve a steady-state concentration. Additionally, its effects on other enzymes and pathways may need to be taken into account when interpreting results.
Future Directions
There are many potential future directions for research on ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate. One area of interest is its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is its effects on other enzymes and pathways, which may have implications for drug metabolism and toxicity. Additionally, further research is needed to fully understand the mechanism of action of ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate and its potential applications in various fields.
Synthesis Methods
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 3-furaldehyde with ethyl acetoacetate to form 3-(furan-3-yl)acrylic acid ethyl ester. This intermediate is then reacted with cyanoacetic acid to form ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate. The final product is obtained through purification and isolation steps.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate has been widely used in scientific research due to its potential applications in various fields. It has been studied extensively for its inhibitory effects on cytochrome P450 1A2 (CYP1A2), an enzyme that plays a crucial role in the metabolism of many drugs and toxins. ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate has also been used as a probe drug to evaluate the activity of CYP1A2 in vivo and in vitro. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(furan-3-yl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-5-12-14(16(19)21-4-2)13(10-6-7-20-9-10)11(8-17)15(18)22-12/h6-7,9,13H,3-5,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXRDKAJPPEKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=COC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(3-furyl)-2-propyl-4H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-fluorophenyl)ethyl]-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone](/img/structure/B5974442.png)
![4-{[2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5974444.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)
![1-{5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5974458.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5974474.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974479.png)

![5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
